1,1,3-Triphenylpropane

Organic Synthesis Friedel-Crafts Alkylation Carbocation Rearrangement

Sourcing the exact 1,1,3-isomer for mechanistic probes or analytical standards is often hindered by generic substitution with symmetric triphenylpropanes. This compound provides the precise unsymmetrical substitution pattern required for deconvoluting steric/electronic effects in rearrangement studies and developing isomer-specific separation methods. - Distinct 1,1,3-substitution pattern eliminates confounding variables in comparative kinetic experiments. - Enables HPLC/GC method validation for triphenylpropane congener discrimination. - High chemical stability (bp ~380°C, flash point ~179°C) ensures safe handling and long shelf life.

Molecular Formula C21H20
Molecular Weight 272.4 g/mol
CAS No. 19120-39-9
Cat. No. B096540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Triphenylpropane
CAS19120-39-9
Molecular FormulaC21H20
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H20/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2
InChIKeyNNUULSMRBTWJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3-Triphenylpropane Technical Overview


1,1,3-Triphenylpropane (CAS 19120-39-9) is an aromatic hydrocarbon of the triphenylalkane class, characterized by a three-carbon propane backbone substituted with phenyl groups at the C1 (two phenyls) and C3 (one phenyl) positions [1]. The compound has a molecular formula of C21H20, a molecular weight of approximately 272.38 g/mol, and exists as a solid with a calculated density of 1.034 g/cm³, a boiling point of ~380°C at 760 mmHg, and a flash point of ~179°C . Its procurement is primarily driven by specialized research applications requiring this specific unsymmetrical phenyl substitution pattern, distinguishing it from its more symmetric triphenylpropane isomers .

Substitution pattern
Unsymmetrical 1,1,3-arrangement enables steric/electronic probe studies
Analytical standard
Isomer-specific reference for chromatographic method development
Synthetic scaffold
Defined phenyl ring geometry supports ligand/catalyst design

Why 1,1,3-Triphenylpropane Is Irreplaceable


The performance of 1,1,3-Triphenylpropane is dictated by its specific asymmetric substitution pattern on the propane backbone, a feature that is not shared by its more symmetrical isomers like 1,1,1- or 1,2,3-Triphenylpropane . This unsymmetrical arrangement leads to a unique spatial orientation of the phenyl rings and a distinct electronic distribution, which directly influences its reactivity, conformational stability, and intermolecular interactions [1]. Generic substitution with a different triphenylpropane isomer is therefore not viable in applications where these specific steric and electronic properties are critical, as evidenced by the distinct reaction pathways and product distributions observed in comparative studies [2].

Target compound
1,1,3-Triphenylpropane: specific unsymmetrical substitution; distinct carbocation/carbanion stability profile.
Potential substitute
Symmetrical isomers (1,1,1- or 1,2,3-): may shift reaction pathways and product distributions in mechanistic studies.
Target compound
Expected distinct lipophilicity (LogP) and retention behavior based on asymmetry.
Potential substitute
Isomeric replacements: calculated LogP variation may compromise analytical method specificity.
Substitution risk arises from stereoelectronic differences; direct interchangeability not supported.

1,1,3-Triphenylpropane: Evidence vs. Analogs


Friedel-Crafts Alkylation: 1,1,3- vs. 1,1,2-Triphenylpropane

In Friedel-Crafts alkylation studies, 1,1,3-Triphenylpropane is not a major product, whereas 1,1,2-Triphenylpropane (5) is formed in significant yields. For instance, the alkylation of benzene with 1,2-diphenyl-2-propanol (1) using AlCl₃/CH₃NO₂ catalyst produced a mixture of 1,2,2- (4) and 1,1,2-triphenylpropane (5), with 5 being a major alkylate [1]. This difference arises from the stability and rearrangement pathways of the intermediate carbocations. The unsymmetrical nature of the 1,1,3- isomer makes it less favored in these classic synthetic routes, establishing its value as a specific, targeted compound rather than a common synthetic byproduct .

Friedel-Crafts product distribution
Class-level inference
1,1,3- Not a major reported product
1,1,2- Formed as a major alkylate
Supports isomer-specific procurement context
AlCl₃/CH₃NO₂, alkylation of benzene with 1,2-diphenyl-2-propanol
Organic Synthesis Friedel-Crafts Alkylation Carbocation Rearrangement Isomer Selectivity

Carbanion Stability: 1,1,3- vs. 1,1,1-Triphenylpropane

The stability and rearrangement of carbanions are highly dependent on substitution patterns. While direct comparative data for the unsubstituted parent hydrocarbons is limited, studies on related triphenylpropane systems reveal that the 1,1,3-substitution pattern imparts distinct reactivity. For example, the carbanion derived from 1,1,1-Triphenylpropane exhibits unique stability due to resonance and hyperconjugation [1]. In contrast, the 1,1,3- isomer lacks the fully substituted C1 position, leading to a different carbanion stability profile and altered reaction outcomes in base-mediated rearrangements [2]. This difference is critical for researchers studying reaction mechanisms where carbanion stability dictates product formation.

Carbanion stability comparison
Class-level inference
1,1,3- Less stable secondary carbanion at C1
1,1,1- More stable tertiary carbanion
Reported carbanion stability context
Base-catalyzed rearrangements, organolithium chemistry
Physical Organic Chemistry Carbanion Stability Molecular Rearrangement Reaction Mechanism

Computed Properties: 1,1,3- vs. 1,1,1-Triphenylpropane

Computed physicochemical properties provide a clear quantitative distinction between the 1,1,3- and 1,1,1-isomers. Key descriptors highlight differences that influence their behavior in separation processes and formulation. For instance, the LogP (octanol-water partition coefficient) for 1,1,1-Triphenylpropane is computed as 6.4, indicating its high lipophilicity [1]. While an exact computed LogP for the 1,1,3- isomer is not directly available in the same source, its lower molecular symmetry and different dipole moment will result in a measurably different LogP value and chromatographic retention time . This difference is essential for analytical method development and predicting environmental fate or bioavailability.

Computed LogP
Cross-study comparable
6.4LogP
1,1,1-isomer (QSAR)
Supports analytical method development context
1,1,3-isomer expected to differ due to asymmetry; QSAR/QSPR model prediction
Computational Chemistry QSAR Modeling Physicochemical Properties Molecular Descriptors

1,1,3-Triphenylpropane Applications


Carbocation and Carbanion Rearrangement Studies

Procurement is essential for physical organic chemists investigating the mechanisms of molecular rearrangements. The unsymmetrical 1,1,3-substitution pattern provides a distinct structural probe compared to symmetrical isomers like 1,1,1- or 1,2,3-Triphenylpropane, allowing researchers to deconvolute the influence of sterics and electronics on reaction pathways [1].

Isomer-Specific Analytical Reference Standard

Analytical chemists require this specific isomer to develop and validate separation methods (e.g., GC, HPLC) capable of distinguishing between the various triphenylpropane congeners. Its distinct physicochemical properties, as inferred from computational models, ensure its utility as a high-purity reference material for isomer-specific analysis in complex mixtures [2].

Sterically Defined Building Block

Medicinal and synthetic chemists use 1,1,3-Triphenylpropane as a scaffold for creating molecules with precise three-dimensional structures. The unique spatial arrangement of the phenyl rings, dictated by the 1,1,3-substitution, offers a building block for ligands, catalysts, or pharmacophores that is not accessible from the more common 1,1,1- or 1,1,2-isomers [3].

Application
Selection Property
Validation Focus
Reaction mechanism studies
Unsymmetrical substitution probe
Steric/electronic pathway deconvolution
Isomer-specific analytical method development
Distinct chromatographic retention
Separation method validation
Stereochemically defined scaffold synthesis
Specific phenyl ring spatial arrangement
Ligand/catalyst structure-activity assessment
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